N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a benzenesulfonamide moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Propyl Linker: The propyl linker can be synthesized through a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be synthesized through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: Used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can interact with metal ions or active sites in enzymes, while the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-benzenesulfonamide: Lacks the trifluoromethyl group.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c20-19(21,22)16-8-4-9-17(14-16)28(26,27)24-10-5-12-25-13-11-23-18(25)15-6-2-1-3-7-15/h1-4,6-9,11,13-14,24H,5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVAHDDXBLVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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